molecular formula C11H16N2O B1658963 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate CAS No. 62732-43-8

8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate

Cat. No.: B1658963
CAS No.: 62732-43-8
M. Wt: 192.26 g/mol
InChI Key: WXCKMYRCCKCQBR-UHFFFAOYSA-N
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Description

8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate is a chemical compound with the molecular formula C11H14N2·H2O. It is a derivative of dicyclopenta[b,e]pyridine and is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diene with an amine under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its hydrate form, ensuring its stability and usability in various applications.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying biological pathways.

Medicine: The medical applications of this compound are still under investigation, but it shows promise in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine: This compound is structurally similar but lacks the hydrate form.

  • Dicyclopenta[b,e]pyridine derivatives: Other derivatives of dicyclopenta[b,e]pyridine may have similar chemical properties but differ in their functional groups and applications.

Uniqueness: 8-Amino-1,2,3,5,6,7-hexahydrodicyclopenta(b,e)pyridine hydrate stands out due to its hydrate form, which enhances its stability and reactivity. This makes it particularly useful in various chemical and biological applications compared to its non-hydrate counterparts.

Properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-trien-8-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.H2O/c12-11-7-3-1-5-9(7)13-10-6-2-4-8(10)11;/h1-6H2,(H2,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCKMYRCCKCQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3CCCC3=C2N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211812
Record name Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-43-8
Record name Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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